molecular formula C19H20FN5O B2924216 7-Fluoro-3-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 2415473-08-2

7-Fluoro-3-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B2924216
CAS No.: 2415473-08-2
M. Wt: 353.401
InChI Key: JQRSZWTVTOPYHO-UHFFFAOYSA-N
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Description

7-Fluoro-3-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate by reacting 2-methylpyrimidine with 4-piperidinemethanol under suitable conditions.

    Quinazolinone Core Formation: The next step involves the formation of the quinazolinone core by reacting the piperidine intermediate with 7-fluoro-3,4-dihydroquinazolin-4-one under appropriate conditions.

    Final Coupling Reaction: The final step is the coupling of the quinazolinone core with the piperidine intermediate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine atom, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the fluorine position.

Scientific Research Applications

7-Fluoro-3-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Biological Research: It is used in biological studies to understand its effects on cellular pathways and molecular targets.

    Chemical Research: The compound serves as a model molecule for studying the reactivity and properties of quinazolinone derivatives.

    Industrial Applications: It may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 7-Fluoro-3-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in critical cellular processes.

    Modulating Receptors: The compound may interact with cell surface receptors, altering signal transduction pathways.

    Affecting Gene Expression: It can influence the expression of genes related to cell growth, survival, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    7-Fluoro-3-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one: shares structural similarities with other quinazolinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

7-fluoro-3-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O/c1-13-21-7-4-18(23-13)24-8-5-14(6-9-24)11-25-12-22-17-10-15(20)2-3-16(17)19(25)26/h2-4,7,10,12,14H,5-6,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRSZWTVTOPYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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